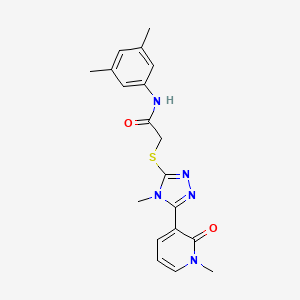

![molecular formula C16H29N3OS B2718847 N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide CAS No. 1436041-30-3](/img/structure/B2718847.png)

N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

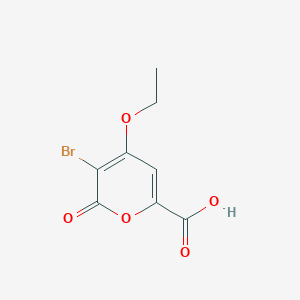

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (-CONH2), and a sulfanyl group (-SH). These functional groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyano group and the amide group on the butan-2-yl chain. The ethylsulfanylcyclopentyl group could then be attached via a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the butan-2-yl chain. The presence of the cyano group could introduce polarity to the molecule, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis

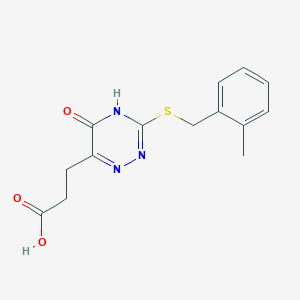

The cyano group in this compound could undergo hydrolysis to form a carboxylic acid. The amide group could participate in condensation reactions to form larger molecules. The sulfanyl group is typically reactive and could participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano and amide groups could increase its polarity, affecting its solubility in different solvents. The sulfanyl group could make the compound more reactive .Wissenschaftliche Forschungsanwendungen

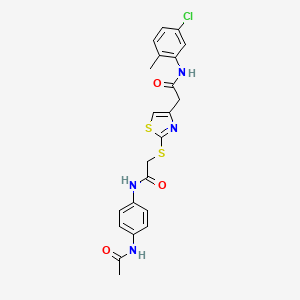

Synthesis and Antimicrobial Evaluation

Synthesis of Heterocycles Incorporating Sulfamoyl Moiety : A study utilized a similar compound, 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, for the synthesis of various heterocycles. These compounds were evaluated for in vitro antibacterial and antifungal activities, showing promising results (Darwish, Atia, & Farag, 2014).

Synthesis of Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : Another study explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, potentially as antimicrobial agents, using a related compound, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Asymmetric Synthesis and Biological Activities

- Asymmetric Synthesis of α‐Amino Acids and α‐N‐Hydroxyamino Acids : A study focused on the synthesis of N-acylsultams, a related compound, for generating amino acids and N-hydroxyamino acids, highlighting the potential of these compounds in asymmetric synthesis (Oppolzer, Tamura, & Deerberg, 1992).

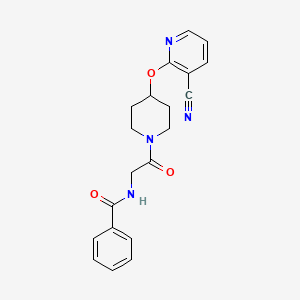

Catalytic Applications and Organic Synthesis

Direct Titanium-Mediated Conversion of Ketones into Enamides : Research on N-Acyl enamides, compounds related to N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide, demonstrated their utility in organic synthesis, especially in catalytic asymmetric hydrogenation and other reactions (Reeves et al., 2012).

Biochemical Engineering of N-Acyl Side Chain of Sialic Acid : This study involved synthetic N-acyl-modified D-mannosamines, similar in structure, demonstrating their metabolism to neuraminic acids and incorporation into cell surface sialoglycoconjugates. These findings highlight the role of the N-acyl side chain in biological systems (Keppler et al., 2001).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3OS/c1-6-21-14-8-7-13(9-14)19(5)10-15(20)18-16(4,11-17)12(2)3/h12-14H,6-10H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYVRXUXXPDSAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCC(C1)N(C)CC(=O)NC(C)(C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2718767.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2718776.png)

![4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718781.png)

![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)